An In-Depth Technical Guide to the Synthesis and Mechanism of Zorifertinib (AZD3759)
An In-Depth Technical Guide to the Synthesis and Mechanism of Zorifertinib (AZD3759)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zorifertinib (AZD3759), with the chemical formula C21H20FN7O3S, is a potent, orally available, central nervous system (CNS) penetrant epidermal growth factor receptor (EGFR) inhibitor.[1] It has shown significant promise in treating non-small cell lung cancer (NSCLC) with EGFR mutations, particularly in patients with brain metastases. This technical guide provides a comprehensive overview of the synthesis pathway of Zorifertinib, detailing the necessary reagents, reaction conditions, and intermediates. Furthermore, it elucidates the mechanism of action, focusing on its dual inhibition of EGFR and Janus kinase 1 (JAK1) signaling pathways. This document is intended to be a valuable resource for researchers and professionals involved in oncology drug discovery and development.
Synthesis Pathway
The synthesis of Zorifertinib (AZD3759) is a multi-step process commencing with the formation of a quinazoline core, followed by a series of functional group transformations and a final coupling reaction. The overall pathway is outlined below.
Synthesis of the Quinazoline Core
The synthesis initiates with the preparation of 7-methoxy-6-nitroquinazolin-4-ol, a key intermediate.
Step 1: Synthesis of 7-methoxy-6-nitroquinazolin-4-ol
7-fluoro-6-nitroquinazolin-4-ol is treated with a solution of potassium hydroxide in methanol. The reaction mixture is heated to 80°C for one hour. After cooling, the product is precipitated by adding water and collected by filtration. This step achieves a high yield of approximately 92%.[2]
Step 2: Chlorination to 4-chloro-7-methoxy-6-nitroquinazoline
The 7-methoxy-6-nitroquinazolin-4-ol is then chlorinated using thionyl chloride (SOCl2) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is refluxed at 90°C for five hours. Upon completion, the excess thionyl chloride is removed under reduced pressure, and the crude product is purified to yield 4-chloro-7-methoxy-6-nitroquinazoline as a solid with a yield of about 86%.[2]
Assembly of the Core Structure
Step 3: Nucleophilic Aromatic Substitution
The chlorinated quinazoline intermediate undergoes a nucleophilic aromatic substitution reaction with 3-chloro-2-fluoroaniline. This reaction is typically carried out in a suitable solvent like isopropanol and may be heated to drive the reaction to completion.
Step 4: Reduction of the Nitro Group
The nitro group at the 6-position of the quinazoline ring is then reduced to an amino group. This reduction is commonly achieved using reducing agents such as iron powder in the presence of an acid, like hydrochloric acid, or using catalytic hydrogenation.
Final Coupling Step
Step 5: Formation of the Carbamate Linkage
The final step in the synthesis of Zorifertinib involves the coupling of the 6-amino-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazoline with (2R)-2,4-dimethylpiperazine-1-carbonyl chloride. This reaction forms the carbamate linkage and yields the final product, (4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl) (2R)-2,4-dimethylpiperazine-1-carboxylate (Zorifertinib).
Quantitative Data
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | 7-fluoro-6-nitroquinazolin-4-ol | KOH, Methanol, 80°C, 1h | 7-methoxy-6-nitroquinazolin-4-ol | 92 |
| 2 | 7-methoxy-6-nitroquinazolin-4-ol | SOCl2, DMF, 90°C, 5h | 4-chloro-7-methoxy-6-nitroquinazoline | 86 |
| 3 | 4-chloro-7-methoxy-6-nitroquinazoline, 3-chloro-2-fluoroaniline | Isopropanol, heat | N-(3-chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | - |
| 4 | N-(3-chloro-2-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | Fe/HCl or H2/Pd | 6-amino-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine | - |
| 5 | 6-amino-N-(3-chloro-2-fluorophenyl)-7-methoxyquinazolin-4-amine, (2R)-2,4-dimethylpiperazine-1-carbonyl chloride | Base, solvent | Zorifertinib (AZD3759) | - |
Yields for steps 3-5 are not explicitly available in the provided search results and would require access to the specific primary literature (e.g., Zeng Q, et al. J Med Chem. 2015).
Mechanism of Action
Zorifertinib exerts its anti-cancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.
EGFR Inhibition
Zorifertinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell growth, proliferation, and survival. By blocking these signals, Zorifertinib can induce apoptosis and inhibit the growth of tumors that are driven by EGFR mutations.
Synergistic Blockade of JAK1 Signaling
In addition to its effects on EGFR, Zorifertinib has been shown to synergistically block the Janus kinase 1 (JAK1) signaling pathway. The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancer, contributing to cell proliferation and survival. The dual inhibition of both EGFR and JAK1 by Zorifertinib may lead to a more potent anti-tumor effect compared to agents that target only EGFR.
Experimental Protocols
EGFR Kinase Assay
A common method to determine the inhibitory activity of a compound against EGFR is a continuous-read kinase assay.
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Materials: Recombinant active EGFR (wild-type or mutant), ATP, a suitable peptide substrate (e.g., Y12-Sox), kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT), Zorifertinib, and a microplate reader.
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Procedure:
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Prepare serial dilutions of Zorifertinib in 50% DMSO.
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In a 384-well plate, pre-incubate the EGFR enzyme with the diluted compound or DMSO control for 30 minutes at 27°C.
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Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
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Monitor the reaction kinetics by measuring the fluorescence signal (e.g., λex360/λem485) at regular intervals for 30-120 minutes.
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Determine the initial velocity of the reaction from the linear portion of the progress curves.
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Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.[3]
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Cell Proliferation Assay
The effect of Zorifertinib on the proliferation of cancer cell lines can be assessed using a variety of methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
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Materials: EGFR-mutant cancer cell lines (e.g., PC-9, H3255), cell culture medium, Zorifertinib, 96-well plates, and CellTiter-Glo® reagent.
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Procedure:
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Seed the cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with serial dilutions of Zorifertinib or a vehicle control.
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Incubate the plates for a specified period (e.g., 72 hours).
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Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
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Measure the luminescence using a plate reader.
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Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[4]
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Visualizations
Synthesis Workflow
Caption: A simplified workflow for the synthesis of Zorifertinib.
EGFR Signaling Pathway Inhibition
